molecular formula C9H9NO3 B3049305 Methyl (4-formylphenyl)carbamate CAS No. 20131-81-1

Methyl (4-formylphenyl)carbamate

Cat. No.: B3049305
CAS No.: 20131-81-1
M. Wt: 179.17 g/mol
InChI Key: UJJREDXPLOESKR-UHFFFAOYSA-N
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Description

Methyl (4-formylphenyl)carbamate is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a carbamate group attached to a phenyl ring, which also bears a formyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (4-formylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenyl isocyanate with methanol. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-formylbenzoic acid.

    Reduction: 4-hydroxymethylphenyl carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (4-formylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating enzyme specificity and mechanism.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent or as a precursor to other functional materials.

Mechanism of Action

The mechanism by which methyl (4-formylphenyl)carbamate exerts its effects depends on the specific context of its use. In enzymatic reactions, the carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The formyl group can also participate in various chemical transformations, influencing the overall reactivity and interaction with biological targets.

Molecular Targets and Pathways:

    Enzyme Inhibition: The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes.

    Chemical Transformations: The formyl group can undergo oxidation, reduction, and substitution reactions, affecting the compound’s interaction with other molecules.

Comparison with Similar Compounds

Methyl (4-formylphenyl)carbamate can be compared with other similar compounds, such as:

    Ethyl (4-formylphenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group. It may exhibit different reactivity and solubility properties.

    Methyl (4-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of a formyl group, leading to different chemical behavior and applications.

    Methyl (4-nitrophenyl)carbamate:

Uniqueness: this compound is unique due to the presence of both a formyl group and a carbamate group on the same aromatic ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

methyl N-(4-formylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)10-8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJREDXPLOESKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502322
Record name Methyl (4-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20131-81-1
Record name Methyl (4-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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